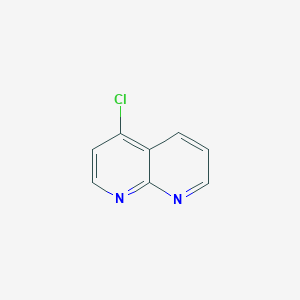

4-Chloro-1,8-naphthyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1,8-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2/c9-7-3-5-11-8-6(7)2-1-4-10-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIADAGFXEHBPGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2N=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50497522 | |

| Record name | 4-Chloro-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50497522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35170-94-6 | |

| Record name | 4-Chloro-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50497522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-1,8-naphthyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloro-1,8-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine core is a privileged heterocyclic motif in drug discovery, renowned for its wide spectrum of pharmacological activities.[1][2][3] Derivatives of this scaffold have shown promise as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1][2][3][4] 4-Chloro-1,8-naphthyridine, in particular, serves as a versatile intermediate, with the chloro group at the 4-position acting as a reactive handle for the introduction of various functional groups, enabling the synthesis of diverse compound libraries for drug development.[5]

Synthetic Strategy: A Two-Step Approach to this compound

The most common and efficient synthesis of this compound involves a two-step process. The first step is the synthesis of the precursor, 1,8-naphthyridin-4-ol, followed by a chlorination reaction.

Synthesis of 1,8-Naphthyridin-4-ol: The Foundation

Several methods exist for the synthesis of the 1,8-naphthyridine core, with the Friedländer annulation being a widely adopted and versatile approach.[6][7][8][9][10] This reaction involves the condensation of a 2-amino-nicotinaldehyde with a carbonyl compound containing an α-methylene group. For the synthesis of 1,8-naphthyridin-4-ol, a variation of this approach is often employed, starting from 2-aminopyridine derivatives. A plausible and effective method is the Michael addition of 2-aminopyridines with methyl propiolate, followed by a high-temperature cyclization.[11]

Causality Behind Experimental Choices:

-

Michael Addition: This reaction is chosen for its efficiency in forming the initial adduct between the 2-aminopyridine and the propiolate ester, which is the crucial first step in building the bicyclic naphthyridine ring system.

-

High-Temperature Cyclization: The subsequent intramolecular cyclization requires significant thermal energy to overcome the activation barrier for the ring-closing reaction. High-boiling solvents like Dowtherm-A are used to achieve the necessary temperatures for efficient conversion to the desired 4-hydroxy-1,8-naphthyridine (1,8-naphthyridin-4-ol) product.[11]

Chlorination of 1,8-Naphthyridin-4-ol: The Key Transformation

The conversion of the hydroxyl group in 1,8-naphthyridin-4-ol to a chloro group is a critical step. This is typically achieved using a potent chlorinating agent, with phosphorus oxychloride (POCl₃) being the reagent of choice.[12][13][14]

Causality Behind Experimental Choices:

-

Phosphorus Oxychloride (POCl₃): POCl₃ is a highly effective and widely used reagent for the deoxychlorination of heteroaromatic hydroxyl compounds. Its reactivity is often enhanced when used in excess or in the presence of a base like pyridine or a tertiary amine.[12][14][15] The reaction proceeds through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.

-

Reaction Conditions: The reaction is typically carried out at elevated temperatures to ensure complete conversion. Solvent-free conditions or the use of a high-boiling inert solvent are common to facilitate the reaction.[12][14] The use of an equimolar amount of POCl₃ in a sealed reactor is a greener and more atom-economical approach suitable for larger-scale synthesis.[12]

Experimental Protocols

Detailed Protocol for Chlorination of 1,8-Naphthyridin-4-ol

Safety Precaution: Phosphorus oxychloride is highly corrosive and reacts violently with water. All manipulations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place 1,8-naphthyridin-4-ol.

-

Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃) to the flask. For every 1 gram of 1,8-naphthyridin-4-ol, approximately 5-10 mL of POCl₃ is typically used.

-

Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a fume hood. This step is highly exothermic and will generate HCl gas.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or another suitable base until the pH is approximately 7-8.

-

The crude this compound will precipitate as a solid.

-

-

Purification:

-

Collect the solid product by vacuum filtration and wash it with cold water.

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.[16]

-

Visualizing the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.[17]

Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound. These values are based on data from similar 1,8-naphthyridine derivatives and predictive models.[17][18]

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons will appear in the range of δ 7.0-9.0 ppm. The specific chemical shifts and coupling constants will be characteristic of the substituted 1,8-naphthyridine ring system. |

| ¹³C NMR | Aromatic carbons will resonate in the range of δ 110-160 ppm. The carbon attached to the chlorine atom will have a distinct chemical shift.[19] |

| IR Spectroscopy | Characteristic peaks for C=C and C=N stretching in the aromatic ring will be observed in the 1620-1580 cm⁻¹ region. A C-Cl stretching band may be observed in the fingerprint region.[18][20][21] |

| Mass Spectrometry (MS) | The molecular ion peak ([M]⁺) and the isotopic peak for the chlorine atom ([M+2]⁺) will be observed, confirming the presence of chlorine. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[18] |

Detailed Spectroscopic Analysis Protocols

-

NMR Spectroscopy:

-

IR Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze the sample as a thin film on a salt plate.

-

Data Acquisition: Record the IR spectrum using an FTIR spectrometer.

-

-

Mass Spectrometry:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Analyze the sample using an ESI or other suitable ionization technique coupled with a mass analyzer.

-

Visualization of Characterization Logic

Caption: Logic flow for the structural characterization of the target compound.

Conclusion

This guide has provided a detailed and practical overview of the synthesis and characterization of this compound. By understanding the rationale behind the chosen synthetic routes and the application of key analytical techniques, researchers and drug development professionals can confidently produce and validate this important chemical intermediate for their research endeavors. The methodologies described herein are robust and can be adapted for various scales of production, paving the way for the discovery of new and potent 1,8-naphthyridine-based therapeutic agents.

References

-

Ojha, M., et al. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini-Reviews in Medicinal Chemistry, 21(5), 586-601. Available from: [Link].

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Available from: [Link].

-

El-Gendy, Z., et al. (2015). Synthesis of Some New 1,8-Naphthyridines From N-(7-Chloro-5-Methyl-1,8-Naphthyridine-2-yl)Acetamide and 7-Amino-2-Chloro-4-Methyl-1,8-Naphthyridine. ResearchGate. Available from: [Link].

-

SpectraBase. 1,8-Naphthyridine, 4-chloro-2,7-dimethyl-3-pentyl- - Optional[FTIR] - Spectrum. Available from: [Link].

-

Royal Society of Chemistry. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing. Available from: [Link].

-

Ravichandran, S., et al. (2011). MICROWAVE ASSISTED SOLVENT FREE FRIEDLANDER SYNTHESIS OF 1, 8-NAPHTHYRIDINES. TSI Journals. Available from: [Link].

-

Narender, A., et al. (2009). A novel synthesis of substituted 4-hydroxy- 1,8-naphthyridines. Journal of the Chilean Chemical Society. Available from: [Link].

-

Li, Y., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(4), 2949-2957. Available from: [Link].

-

Organic Chemistry Portal. 1,8-Naphthyridine synthesis. Available from: [Link].

-

Hayes, C. G., et al. (2021). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry, 23(14), 5143-5149. Available from: [Link].

-

Samanta, S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(31), 20563-20573. Available from: [Link].

-

ResearchGate. (2023). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Available from: [Link].

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Application of Advanced 1,8-Naphthyridine Derivatives. Available from: [Link].

-

Oregon State University. 13C NMR Chemical Shifts. Available from: [Link].

-

The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. Available from: [Link].

-

Indian Chemical Society. POCl3-PCl5 mixture: A robust chlorinating agent. Available from: [Link].

-

ResearchGate. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Available from: [Link].

-

Wan, Y., et al. (2015). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 20(6), 11099-11107. Available from: [Link].

-

Dolman, S. J., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1653-1661. Available from: [Link].

-

Wishart, D. S., et al. (2015). 13C NMR Metabolomics: Applications at Natural Abundance. Analytical Chemistry, 87(1), 543-549. Available from: [Link].

-

Taleli, L. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? ResearchGate. Available from: [Link].

- Google Patents. (2022). Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound.

-

Al-Omaim, W. S., et al. (2022). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Molecules, 27(17), 5472. Available from: [Link].

-

Royal Society of Chemistry. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. Available from: [Link].

-

Oniciu, D. C., et al. (2007). ASSIGNMENTS OF H AND C NMR SPECTRA OF BENZO[b][11][22]NAPHTHYRIDONE AND OF 2,4-DIMETHYL-5-AMINO-BENZO[b][11][22]. Revue Roumaine de Chimie. Available from: [Link].

-

Leah4sci. (2024, March 5). IR Spectroscopy (Live Recording) Organic Chemistry Review & Practice Session [Video]. YouTube. Available from: [Link].

-

NIST. Benzeneacetonitrile, 4-chloro-. NIST Chemistry WebBook. Available from: [Link].

-

SpectraBase. 1,8-Naphthyridine, 4-methyl-. Available from: [Link].

Sources

- 1. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities [ouci.dntb.gov.ua]

- 2. researchgate.net [researchgate.net]

- 3. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 4. nbinno.com [nbinno.com]

- 5. 4-Chloro-2-methyl-1,8-naphthyridine|1221272-96-3 [benchchem.com]

- 6. tsijournals.com [tsijournals.com]

- 7. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1,8-Naphthyridine synthesis [organic-chemistry.org]

- 9. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. indianchemicalsociety.com [indianchemicalsociety.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 20. dev.spectrabase.com [dev.spectrabase.com]

- 21. youtube.com [youtube.com]

- 22. 35170-94-6|this compound|BLD Pharm [bldpharm.com]

The Diverse Biological Activities of Novel 1,8-Naphthyridine Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine scaffold, a nitrogen-containing heterocyclic system, has garnered significant attention in medicinal chemistry and drug discovery.[1][2] Its versatile synthesis, reactivity, and a wide range of biological activities make it a privileged structure in the development of novel therapeutic agents.[1][2][3] This guide provides an in-depth overview of the significant biological activities of 1,8-naphthyridine derivatives, focusing on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. It includes quantitative data, detailed experimental protocols, and visualizations of key mechanisms and workflows to support researchers and drug development professionals.[3]

Anticancer Activity

A significant body of research has highlighted the potent anticancer properties of 1,8-naphthyridine derivatives against a variety of human cancer cell lines.[4][5][6] These compounds have been shown to induce apoptosis, trigger cell cycle arrest, and inhibit key enzymes involved in cancer progression.[6][7]

Mechanisms of Action

The anticancer effects of 1,8-naphthyridine derivatives are attributed to several mechanisms, primarily targeting DNA replication and cellular signaling pathways.

-

Topoisomerase Inhibition: Certain derivatives are known to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair.[4][5][7] This inhibition leads to DNA damage and ultimately triggers apoptosis in cancer cells.[3][7]

-

Kinase Inhibition: Many 1,8-naphthyridine derivatives act as inhibitors of various protein kinases, which are key components of signaling pathways that regulate cell growth, differentiation, and survival.[8][9][10][11][12] Targets include Epidermal Growth Factor Receptor (EGFR), Casein Kinase 2 (CK2), and c-Met kinase, making these compounds promising candidates for targeted cancer therapy.[3][11] Some derivatives have also been identified as potent SOS1 inhibitors, which are crucial in the KRAS signaling pathway.[13]

Caption: Workflow for the MTT cell viability assay.

Antimicrobial Activity

1,8-Naphthyridine derivatives, including the foundational nalidixic acid, have a long history as antimicrobial agents. [14]Modern derivatives show enhanced activity against a broad spectrum of bacteria.

Mechanism of Action

The primary antibacterial mechanism of 1,8-naphthyridine derivatives is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. Inhibition of these enzymes leads to the accumulation of DNA strand breaks, ultimately causing bacterial cell death. Some derivatives can also enhance the efficacy of existing antibiotics like fluoroquinolones against multi-resistant bacterial strains. [15][16]

Caption: Inhibition of DNA gyrase by 1,8-naphthyridine derivatives.

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy of 1,8-naphthyridine derivatives is typically determined by their Minimum Inhibitory Concentration (MIC).

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| ANA-12 | Mycobacterium tuberculosis H37Rv | 6.25 | [17] |

| 5 | Listeria monocytogenes ATCC 19115 | 0.1113 (mM) | [18] |

| 6 | Candida albicans ATCC 10231 | <0.0099 (mM) | [18] |

Experimental Protocols for Antimicrobial Screening

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC): This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. [19] Protocol Steps:

-

Preparation: A two-fold serial dilution of the 1,8-naphthyridine derivative is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in the wells of a 96-well microtiter plate. [3]2. Inoculation: Each well is inoculated with a standardized suspension of the test bacterium. [3]3. Controls: Positive (bacteria with no compound) and negative (broth only) control wells are included on each plate. [3]4. Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours). [3]5. Reading Results: After incubation, the plate is visually inspected for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed. [3][19] Minimum Bactericidal Concentration (MBC) Assay: This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium. [19] Protocol Steps:

-

Subculturing: Following the MIC determination, an aliquot from each well showing no visible growth is subcultured onto a fresh agar plate.

-

Incubation: The agar plates are incubated for 18-24 hours at 37°C.

-

MBC Determination: The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the initial bacterial inoculum.

Antiviral and Anti-inflammatory Activities

Beyond their anticancer and antimicrobial properties, 1,8-naphthyridine derivatives have shown promise as antiviral and anti-inflammatory agents.

Antiviral Activity

The naphthyridine scaffold is an important pharmacophore in compounds exhibiting activity against a range of viruses, including HIV, Herpes Simplex Virus (HSV), and Hepatitis C Virus (HCV). [20][21][22]The antiviral activity of many of these analogs is in the nanomolar range. [20][22]

Anti-inflammatory Activity

Several 1,8-naphthyridine-3-carboxamide derivatives have been synthesized and evaluated for their anti-inflammatory properties. [23][24]These compounds have been shown to modulate the secretion of cytokines and chemokines from dendritic cells, suggesting their potential in treating inflammatory conditions. [23]Some derivatives have demonstrated good anti-inflammatory properties in animal models, such as the carrageenan-induced paw edema model in rats. [25]

Conclusion and Future Perspectives

The 1,8-naphthyridine scaffold continues to be a highly valuable framework in the field of medicinal chemistry. The diverse biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects, underscore the therapeutic potential of this class of compounds. The versatility in chemical synthesis allows for the generation of extensive libraries of derivatives, enabling detailed structure-activity relationship studies to optimize potency and selectivity. Future research will likely focus on the development of highly specific derivatives that target particular enzymes or receptors, leading to more effective and less toxic therapeutic agents. The exploration of novel 1,8-naphthyridine derivatives holds significant promise for addressing unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

References

- 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. (URL: )

- 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed. (URL: )

- Synthesis of Some Novel 1,8-Naphthyridine Chalcones as Antibacterial Agents. (URL: )

- Application Notes and Protocols for Antimicrobial Screening of 1,8-Naphthyridine Deriv

- 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflamm

- RECENT DEVELOPMENTS AND MULTIPLE BIOLOGICAL ACTIVITIES AVAILABLE WITH 1, 8-NAPHTHYRIDINE DERIVATIVES: A REVIEW | Semantic Scholar. (URL: )

- 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed. (URL: )

- 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - ResearchG

- Naphthyridines with Antiviral Activity - A Review - PubMed. (URL: )

- (PDF) Synthesis of Some Novel 1,8-Naphthyridine Chalcones as Antibacterial Agents. (URL: )

-

1,8-Naphthyridines VI. Synthesis and anti-inflammatory activity of 5-(alkylamino)-N,N-diethylt[1][8][19]riazolo[4,3-a]n[1][9]aphthyridine-6-carboxamides with a new substitution pattern on the triazole ring - PubMed. (URL: )

- Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prost

- Design, synthesis, and biological evaluation of 1,8‐naphthyridine glucosamine conjugates as antimicrobial agents | Semantic Scholar. (URL: )

- Comparative Analysis of 7-Methyl-1,8-naphthyridin-2-amine Analogs: A Guide to Structure-Activity Rel

- Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - NIH. (URL: )

- Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prost

- WO2011101069A3 - 1, 8 -naphthyridines as kinase inhibitors - Google P

- Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed. (URL: )

- Application Notes: Cytotoxicity Assessment of 4-Methyl-1,8-naphthyridine-2,7-diol - Benchchem. (URL: )

- Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide deriv

- New Synthetic Approaches for Cytotoxic Activity of Novel 1,8-Naphthyridine Deriv

- Synthesis of Some Novel 1,8-Naphthyridine Chalcones as Antibacterial Agents - Journal of Nanostructures. (URL: )

- 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity | Request PDF - ResearchG

- Full article: Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - Taylor & Francis Online. (URL: )

- (PDF)

- Reported 1,8‐naphthyridine derivatives as a kinase inhibitor.

- Antimicrobial Activity of Naphthyridine Deriv

- Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Publishing. (URL: )

- Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Publishing. (URL: )

- Anticancer and immunomodulatory activities of novel 1,8-naphthyridine deriv

- Naphthyridines with Antiviral Activity - A Review - Bentham Science Publishers. (URL: )

- The Diverse Biological Activities of 1,8-Naphthyridine Derivatives: A Technical Guide for Researchers - Benchchem. (URL: )

- Lead Identification of Novel Naphthyridine Derivatives as Potent SOS1 Inhibitors - NIH. (URL: )

- Marketed antibacterials with 1,8-naphthyridine nucleus - ResearchG

- Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PubMed. (URL: )

-

Synthesis, Evaluation and in silico studies of 1,8-Naphthyridine derivatives against antimicrobial activity. (URL: ) 37.-[1][9]Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase - PMC - NIH. (URL: )

- The Multifaceted Biological Activities of 1,8-Naphthyridine Derivatives: A Technical Guide for Drug Discovery Professionals - Benchchem. (URL: )

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. WO2011101069A3 - 1, 8 -naphthyridines as kinase inhibitors - Google Patents [patents.google.com]

- 11. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Lead Identification of Novel Naphthyridine Derivatives as Potent SOS1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antimicrobial Activity of Naphthyridine Derivatives [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. Design, synthesis, and biological evaluation of 1,8‐naphthyridine glucosamine conjugates as antimicrobial agents | Semantic Scholar [semanticscholar.org]

- 19. benchchem.com [benchchem.com]

- 20. Naphthyridines with Antiviral Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. benthamdirect.com [benthamdirect.com]

- 23. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity [pubmed.ncbi.nlm.nih.gov]

- 25. 1,8-Naphthyridines VI. Synthesis and anti-inflammatory activity of 5-(alkylamino)-N,N-diethyl[1,2,4]triazolo[4,3-a][1,8]naphthyridine-6-carboxamides with a new substitution pattern on the triazole ring - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-Chloro-1,8-naphthyridine: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 4-Chloro-1,8-naphthyridine, a key heterocyclic compound with significant applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of its mass spectrometry, infrared, and nuclear magnetic resonance data. Understanding the spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and the elucidation of its role in complex chemical systems.

Introduction to this compound

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial, anticancer, and anti-inflammatory activities. The introduction of a chlorine atom at the 4-position of the 1,8-naphthyridine core creates this compound, a versatile synthetic intermediate for the development of novel pharmaceuticals and functional materials. Accurate and comprehensive spectroscopic characterization is the cornerstone of quality control and mechanistic studies involving this compound.

Mass Spectrometry Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound (C₈H₅ClN₂), the expected monoisotopic mass is 164.0141 g/mol .

Experimental Protocol: Mass Spectrometry

A standard approach for acquiring the mass spectrum of this compound would involve the following steps:

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

-

Ionization: Electrospray ionization (ESI) is a common and effective method for this type of molecule, typically producing the protonated molecular ion [M+H]⁺.

-

Analysis: The ions are guided into a mass analyzer (e.g., Time-of-Flight or Quadrupole) to separate them based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is recorded, generating the mass spectrum.

Data Interpretation

The mass spectrum of this compound is expected to exhibit a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).

| Ion | Predicted m/z | Notes |

| [M]⁺ | 164.0136 | Molecular ion with ³⁵Cl |

| [M+2]⁺ | 166.0107 | Molecular ion with ³⁷Cl (approx. 32% intensity of [M]⁺) |

| [M+H]⁺ | 165.0214 | Protonated molecular ion with ³⁵Cl[1] |

| [M+H+2]⁺ | 167.0185 | Protonated molecular ion with ³⁷Cl (approx. 32% intensity of [M+H]⁺) |

| [M+Na]⁺ | 187.0034 | Sodium adduct with ³⁵Cl[1] |

Table 1: Predicted m/z values for various adducts of this compound. Data sourced from PubChem.[1]

The presence of the characteristic M/M+2 isotopic pattern is a strong indicator of a chlorine-containing compound.

Fragmentation Pathway

High-resolution mass spectrometry with fragmentation (MS/MS) can provide further structural information. A plausible fragmentation pathway for the [M+H]⁺ ion of this compound is depicted below.

Caption: Structure of this compound with atom numbering.

Conclusion

The spectroscopic data of this compound provides a unique fingerprint for its identification and characterization. The mass spectrum is defined by the characteristic isotopic pattern of chlorine. The IR spectrum reveals the key functional groups, and the ¹H and ¹³C NMR spectra provide a detailed map of the molecular structure. This comprehensive spectroscopic analysis is indispensable for any research or development involving this important heterocyclic compound.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

A-Senior-Application-Scientist's-Guide-to-the-Synthetic-Routes-of-1,8-Naphthyridine-Core

Abstract

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif, forming the structural core of numerous compounds with significant applications in medicinal chemistry and materials science.[1][2][3] Its journey from a synthetic curiosity, first reported in 1927, to a cornerstone of modern drug discovery was catalyzed by the discovery of nalidixic acid's potent antibacterial activity in 1962.[3] This guide provides an in-depth technical review of the principal synthetic routes to the 1,8-naphthyridine core. We will explore the mechanistic underpinnings, practical applications, and comparative advantages of classical methods, such as the Friedländer annulation and Combes synthesis, alongside modern strategies including microwave-assisted protocols and multi-component reactions. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both theoretical insights and actionable experimental protocols.

Introduction: The Significance of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine ring system, a bicyclic heteroaromatic compound containing two nitrogen atoms, is a bioisostere of quinoline and has emerged as a structure of immense interest.[3] Its derivatives exhibit a remarkable breadth of biological activities, including antibacterial, anticancer, antiviral, anti-inflammatory, and antihypertensive properties.[1][2][4] The market presence of drugs like Gemifloxacin for treating bacterial infections underscores the therapeutic importance of this scaffold.[5] Beyond medicine, 1,8-naphthyridine derivatives are utilized as ligands, in light-emitting diodes, and as molecular sensors, highlighting their versatility.[5]

The development of efficient, scalable, and environmentally benign synthetic methods is paramount to unlocking the full potential of this scaffold. This guide will dissect the most critical and widely employed synthetic strategies.

Foundational Synthetic Strategies

The construction of the 1,8-naphthyridine core has historically relied on several classical named reactions that form the bedrock of its synthesis.

The Friedländer Annulation

The Friedländer synthesis is arguably the most direct and widely used method for preparing 1,8-naphthyridines.[6] The reaction involves the condensation of 2-aminonicotinaldehyde (or a related ketone) with a compound containing a reactive α-methylene group, such as a ketone or β-ketoester.[7]

Mechanism: The reaction is typically catalyzed by either an acid or a base. The general mechanism involves an initial aldol-type condensation between the enolate of the active methylene compound and the aldehyde group of the 2-aminopyridine derivative. This is followed by an intramolecular cyclization (condensation) and subsequent dehydration to yield the final aromatic 1,8-naphthyridine ring system.[7]

Causality in Catalyst Choice:

-

Base Catalysis: Bases like KOH, NaOH, or greener alternatives like choline hydroxide (ChOH) facilitate the deprotonation of the α-methylene compound, forming the nucleophilic enolate required for the initial attack on the aldehyde.[8]

-

Acid Catalysis: Acids like p-toluenesulfonic acid (p-TsOH) or Lewis acids activate the carbonyl group of the aldehyde, making it more electrophilic and susceptible to attack by the enol form of the active methylene compound.

-

Amine Catalysis: Specific cyclic secondary amines, such as the bicyclic pyrrolidine derivative TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane), have been shown to be highly effective and regioselective catalysts.[9][10][11] These catalysts operate by forming an enamine intermediate with the ketone, which then reacts with the o-aminoaromatic aldehyde. This approach offers high regioselectivity, favoring the 2-substituted products.[9][10]

Advancements and Variations: The versatility of the Friedländer reaction has led to numerous modifications aimed at improving yields, reducing reaction times, and promoting greener chemistry. A significant advancement is the use of microwave irradiation, which can dramatically accelerate the reaction, often in solvent-free conditions or in environmentally benign solvents like water.[4][12][13] For instance, DABCO (1,4-diazabicyclo[2.2.2]octane) has been used as an inexpensive catalyst for this synthesis under solvent-free microwave conditions, offering good yields in minutes.[12] More recently, the use of choline hydroxide in water has been reported as a highly efficient, metal-free, and biocompatible catalytic system for the gram-scale synthesis of 1,8-naphthyridines.[8]

Caption: Friedländer Annulation Workflow.

The Combes Synthesis

The Combes reaction is another classical method that involves the acid-catalyzed condensation of an aromatic amine with a 1,3-diketone.[14] When applied to 2-aminopyridine, it can yield 1,8-naphthyridine derivatives.

Mechanism: The reaction begins with the formation of an enamine intermediate from the 2-aminopyridine and one of the ketone groups of the 1,3-diketone. Under strong acid catalysis (e.g., sulfuric acid, PPA), the second ketone is protonated, and the molecule undergoes intramolecular electrophilic attack on the pyridine ring, followed by dehydration to form the aromatic system.[14]

Scope and Limitations: The Combes synthesis is generally effective but can be limited by the harsh acidic conditions required for cyclization, which may not be compatible with sensitive functional groups. Furthermore, with unsymmetrical diketones, mixtures of regioisomers can be formed.

The Gould-Jacobs Reaction

While primarily known for quinoline synthesis, the Gould-Jacobs reaction can be adapted for naphthyridines.[15][16] The process starts with the condensation of 2-aminopyridine with an alkoxymethylenemalonic ester (e.g., diethyl ethoxymethylenemalonate).[15] This is followed by a high-temperature thermal cyclization.[16][17] Subsequent hydrolysis of the ester and decarboxylation yields a 4-hydroxy-1,8-naphthyridine derivative.[15]

Mechanism: The initial step is a nucleophilic substitution where the amino group displaces the ethoxy group. The key step is the thermal 6-electron electrocyclization to form the second ring, which then tautomerizes to the more stable 4-oxo form.[15] The high temperatures required for cyclization can be a significant drawback, but microwave-assisted protocols have been developed to mitigate this, offering faster reactions and improved yields.[17]

Modern Synthetic Strategies

Contemporary organic synthesis has introduced more sophisticated and efficient methods for constructing the 1,8-naphthyridine core.

Multi-Component Reactions (MCRs)

MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial parts of all starting materials.[18] Several MCRs have been developed for 1,8-naphthyridine synthesis.

A notable example involves a one-pot, three-component condensation of a substituted 2-aminopyridine, an aldehyde, and an active methylene compound like malononitrile or ethyl cyanoacetate.[11][19][20] These reactions are often catalyzed by a Lewis acid under mild, room temperature conditions.[19][20] The advantages of this approach include operational simplicity, high atom economy, reduced waste, and the ability to generate diverse libraries of compounds easily.[18][19]

Caption: Multi-Component Reaction (MCR) Logic.

Palladium-Catalyzed Cross-Coupling Reactions

While not typically used for the de novo synthesis of the core itself, palladium-catalyzed reactions are powerful tools for the functionalization of a pre-formed, halogenated 1,8-naphthyridine scaffold.[21] Reactions like Suzuki-Miyaura and Kumada-Corriu couplings allow for the introduction of a wide variety of substituents at specific positions, which is crucial for structure-activity relationship (SAR) studies in drug development.[22][23] This strategy starts with a functionalized intermediate and uses cross-coupling to build molecular complexity.[21]

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on several factors, including the desired substitution pattern, availability of starting materials, scalability, and tolerance to reaction conditions.

| Method | Key Reactants | Typical Conditions | Advantages | Disadvantages |

| Friedländer Annulation | 2-Aminonicotinaldehyde, Active Methylene Compound | Base or Acid Catalysis, Heat or MW | High versatility, direct, good yields | Starting aldehyde can be unstable |

| Combes Synthesis | 2-Aminopyridine, 1,3-Diketone | Strong Acid (H₂SO₄, PPA), Heat | Readily available starting materials | Harsh conditions, potential for regioisomers |

| Gould-Jacobs Reaction | 2-Aminopyridine, Malonic Ester Derivative | High Temperature (Thermal or MW) | Access to 4-hydroxy derivatives | High energy input, multi-step process |

| Multi-Component Reaction | 2-Aminopyridine, Aldehyde, Active Methylene Cmpd. | Mild, often Room Temp., Lewis Acid Cat. | High efficiency, atom economy, diversity | Scope can be limited by reactants |

Detailed Experimental Protocols

To provide actionable guidance, two representative protocols are detailed below.

Protocol 1: Microwave-Assisted Friedländer Synthesis of 2-Methyl-1,8-naphthyridine

This protocol is adapted from methodologies emphasizing green chemistry principles.[12]

Materials:

-

2-Aminonicotinaldehyde (1.0 mmol, 122 mg)

-

Acetone (1.5 mmol, 0.11 mL)

-

DABCO (1,4-diazabicyclo[2.2.2]octane) (20 mol%, 22 mg)

-

Microwave synthesis vial (10 mL)

Procedure:

-

Combine 2-aminonicotinaldehyde, acetone, and DABCO in a microwave synthesis vial.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at 600W for 3-5 minutes. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

After completion, allow the vial to cool to room temperature.

-

Add 10 mL of ice-cold water to the reaction mixture. A solid product should precipitate.

-

Collect the solid by vacuum filtration, washing with cold water and a small amount of dilute HCl to remove any remaining catalyst.

-

Dry the solid product. Recrystallization from a suitable solvent like acetonitrile can be performed for further purification.

-

Characterize the final product (2-methyl-1,8-naphthyridine) using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Water-Based Friedländer Synthesis using a Biocompatible Catalyst

This protocol is based on the gram-scale synthesis reported by Samanta et al.[8]

Materials:

-

2-Aminonicotinaldehyde (0.5 mmol, 61 mg)

-

Acetone (1.5 mmol, 0.11 mL)

-

Choline hydroxide (ChOH) (1 mol%)

-

Water (1 mL)

-

Round-bottom flask with stir bar

Procedure:

-

To a round-bottom flask, add 2-aminonicotinaldehyde, acetone, and 1 mL of water.

-

Begin stirring the mixture to form a suspension/solution.

-

Add the choline hydroxide catalyst (1 mol%) to the reaction mixture.

-

Purge the flask with nitrogen and maintain an inert atmosphere.

-

Heat the reaction mixture to 50°C with continuous stirring.

-

Monitor the reaction by TLC (eluent: 10% methanol/dichloromethane). The reaction is typically complete within 6-12 hours.[8]

-

Once complete, cool the mixture to room temperature.

-

Extract the product with ethyl acetate (2 x 20 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

The product can be purified by column chromatography on silica gel if necessary.

Conclusion and Future Outlook

The synthesis of the 1,8-naphthyridine core has evolved significantly from its classical origins. While the Friedländer annulation remains a cornerstone due to its robustness and versatility, modern advancements have steered the field towards greater efficiency and sustainability. The adoption of microwave-assisted synthesis, the development of novel catalytic systems operable in green solvents like water, and the rise of multi-component reactions represent the current state-of-the-art.[8][12][18]

Future research will likely focus on expanding the scope of C-H activation strategies for the direct functionalization of the naphthyridine core, further refining catalytic systems to operate under even milder conditions, and applying flow chemistry to enable safer and more scalable production. As our understanding of its biological roles deepens, the demand for novel, diverse, and efficiently synthesized 1,8-naphthyridine derivatives will continue to drive innovation in synthetic organic chemistry.

References

-

Ravichandran, S. et al. MICROWAVE ASSISTED SOLVENT FREE FRIEDLANDER SYNTHESIS OF 1, 8-NAPHTHYRIDINES. TSI Journals.

-

Ghorbani-Vaghei, R., & Malaekehpoor, S. M. (2017). Multicomponent Approach for the Synthesis of Substituted 1,8-Naphthyridine Derivatives Catalyzed by N-Bromosulfonamides. Synthesis, 49(04), 763-769.

-

Dormer, P. G., Eng, K. K., Farr, R. N., Humphrey, G. R., McWilliams, J. C., Reider, P. J., Sager, J. W., & Volante, R. P. (2003). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry, 68(2), 467–477.

-

Rajkumar, R., Saravanamani, K., & Rajendran, S. P. Microwave Assisted One Pot Synthesis of Functionalized Fused Benzo[12][24]Naphthyridine Scaffolds. Journal of Chemical and Pharmaceutical Sciences.

-

Request PDF. SYNTHESIS OF 1,8-NAPHTHYRIDINES: A RECENT UPDATE. ResearchGate.

-

BenchChem. (2025). Application Notes and Protocols for the Friedlander Synthesis of 1,8-Naphthyridine Derivatives. BenchChem.

-

Dormer, P. G., et al. (2003). Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. J. Org. Chem., 68, 467-477.

-

Sherkar, P. D., Karuturi, D., Montgomery, M., & Lal, M. Synthesis of 1,8‐naphthyridin‐2‐one 5a‐p, via multicomponent reaction (MCR) approach. ResearchGate.

-

Ghorbani-Vaghei, R., & Malaekehpoor, S. M. (2017). Multicomponent Approach for the Synthesis of Substituted 1,8-Naphthyridine Derivatives Catalyzed by N-Bromosulfonamides. Semantic Scholar.

-

Samanta, S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega.

-

Organic Chemistry Portal. 1,8-Naphthyridine synthesis. Organic Chemistry Portal.

-

Mithula, S., Nandikolla, A., Murugesan, S., & Kondapalli, V. G. C. S. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Medicinal Chemistry.

-

Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing.

-

Request PDF. Microwave assisted synthesis of 1,8- naphthyridines. ResearchGate.

-

Microwave assisted synthesis of 1,3,5-triazine containing[12][24]naphthyridine derivatives. Asian Journal of Research in Chemistry.

-

Mithula, S., et al. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. PubMed.

-

Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry (RSC Publishing).

-

BenchChem. (2025). discovery and history of 1,8-naphthyridine compounds. BenchChem.

-

A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry (RSC Publishing).

-

Synthesis of Some Novel 1,8-Naphthyridine Chalcones as Antibacterial Agents. Research Square.

-

Gould–Jacobs reaction. Wikipedia.

-

Nielsen, M. T., et al. (2021). The paddlewheel complex of 1,8-naphthyridine and palladium(II). DTU Research Database.

-

San, Y., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega.

-

Chang, Y.-H., et al. (2011). Palladium(II) complexes based on 1,8-naphthyridine functionalized N-heterocyclic carbenes (NHC) and their catalytic activity. PubMed.

-

Design,: In silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. ResearchGate.

-

BenchChem. (2025). Application Notes and Protocols: Gould-Jacobs Reaction for 1,5-Naphthyridine Synthesis. BenchChem.

-

Gsior, K. J., et al. (2001). Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of 6,8-Disubstituted 1,7-Naphthyridines: A Novel Class of Potent and Selective Phosphodiesterase Type 4D Inhibitors. Journal of Medicinal Chemistry.

-

Chang, Y.-H., et al. (2011). Palladium(ii) complexes based on 1,8-naphthyridine functionalized N-heterocyclic carbenes (NHC) and their catalytic activity. Dalton Transactions.

-

Combes Quinoline Synthesis. Cambridge University Press.

-

Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica.

-

Gaikwad, N. D., & Kulkarni, M. R. (2020). Synthesis of 1,8-naphthyridines: a recent update (microreview). Chemistry of Heterocyclic Compounds.

-

Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Biotage.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. jchps.com [jchps.com]

- 5. kthmcollege.ac.in [kthmcollege.ac.in]

- 6. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]

- 11. 1,8-Naphthyridine synthesis [organic-chemistry.org]

- 12. tsijournals.com [tsijournals.com]

- 13. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 15. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 16. benchchem.com [benchchem.com]

- 17. ablelab.eu [ablelab.eu]

- 18. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. Multicomponent Approach for the Synthesis of Substituted 1,8-Naphthyridine Derivatives Catalyzed by N-Bromosulfonamides [organic-chemistry.org]

- 20. Multicomponent Approach for the Synthesis of Substituted 1,8-Naphthyridine Derivatives Catalyzed by N-Bromosulfonamides | Semantic Scholar [semanticscholar.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Palladium(II) complexes based on 1,8-naphthyridine functionalized N-heterocyclic carbenes (NHC) and their catalytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Palladium(ii) complexes based on 1,8-naphthyridine functionalized N-heterocyclic carbenes (NHC) and their catalytic activity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 24. researchgate.net [researchgate.net]

The Therapeutic Potential of 4-Chloro-1,8-Naphthyridine Analogs: A Technical Guide for Drug Discovery

Abstract

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. This technical guide focuses on a specific subclass, the 4-Chloro-1,8-naphthyridine analogs, as promising candidates for therapeutic intervention, particularly in oncology. The introduction of a chlorine atom at the C4 position significantly influences the molecule's electronic properties and binding interactions, making these analogs potent inhibitors of key cellular targets. This document provides an in-depth exploration of the primary therapeutic targets of this compound derivatives, with a focus on protein kinases and topoisomerases. We will delve into the mechanistic underpinnings of their action, present detailed experimental protocols for target validation, and offer insights into the causality behind experimental design, thereby providing a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The 1,8-Naphthyridine Scaffold and the Significance of C4-Chlorination

The 1,8-naphthyridine core, consisting of two fused pyridine rings, has long captured the attention of medicinal chemists. This scaffold is a key component in numerous biologically active compounds, exhibiting a wide spectrum of activities including antimicrobial, anti-inflammatory, and anticancer effects.[1] The versatility of the 1,8-naphthyridine ring system allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile.

The strategic placement of a chlorine atom at the 4-position of the 1,8-naphthyridine ring is a critical design element. This halogen substitution can enhance the molecule's binding affinity to target proteins through various interactions, including hydrogen bonding and hydrophobic interactions. Furthermore, the chloro-group can serve as a reactive handle for further synthetic modifications, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. Halogen-substituted 1,8-naphthyridine-3-carboxamide derivatives, for instance, have demonstrated potent cytotoxic activity against various cancer cell lines, underscoring the importance of this chemical feature.[2][3]

Key Therapeutic Targets in Oncology

Research has predominantly pointed towards two major classes of enzymes as the primary therapeutic targets for the anticancer activity of this compound analogs: protein kinases and DNA topoisomerases.

Protein Kinase Inhibition: Disrupting Aberrant Signaling

Protein kinases are a large family of enzymes that play a central role in regulating cellular signaling pathways controlling cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. Several 1,8-naphthyridine derivatives have been identified as potent kinase inhibitors.[4]

The mechanism of action of these analogs as kinase inhibitors typically involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and disrupting the oncogenic signaling cascade.

Diagram 1: General Kinase Inhibition by this compound Analogs

Caption: Inhibition of a generic kinase signaling pathway by a this compound analog.

Topoisomerase Inhibition: Inducing DNA Damage and Apoptosis

DNA topoisomerases are essential enzymes that resolve topological problems in DNA, such as supercoiling, which arise during replication, transcription, and recombination.[5] Cancer cells, with their high proliferative rate, are particularly dependent on topoisomerase activity. Topoisomerase inhibitors, often referred to as "topoisomerase poisons," act by stabilizing the transient covalent complex between the enzyme and DNA, leading to DNA strand breaks.[5][6] This accumulation of DNA damage triggers cell cycle arrest and ultimately leads to apoptosis (programmed cell death).

Several 1,8-naphthyridine derivatives have been identified as potent topoisomerase II inhibitors.[7] These compounds intercalate into the DNA and stabilize the topoisomerase II-DNA cleavage complex, effectively converting the essential enzyme into a cellular toxin.

Diagram 2: Mechanism of Topoisomerase II Inhibition

Caption: Stabilization of the Topoisomerase II-DNA cleavage complex by a this compound analog.

Quantitative Data: Potency of Halogenated 1,8-Naphthyridine Analogs

The cytotoxic potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following table summarizes representative data for halogenated 1,8-naphthyridine derivatives, highlighting their potent anticancer activity.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 47 | Halogen substituted 1,8-naphthyridine-3-carboxamide | MIAPaCa (Pancreatic) | 0.41 | [2] |

| K-562 (Leukemia) | 0.77 | [2] | ||

| Compound 36 | Halogen substituted 1,8-naphthyridine-3-carboxamide | PA-1 (Ovarian) | 1.19 | [2] |

| Compound 12 | 1,8-naphthyridine-3-carboxamide derivative | HBL-100 (Breast) | 1.37 | [8] |

| Compound 22 | 1,8-naphthyridine-3-carboxamide derivative | SW-620 (Colon) | 3.0 | [8] |

Experimental Protocols for Target Validation

To rigorously validate the therapeutic targets of this compound analogs, a series of well-established in vitro and cell-based assays are essential.

In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of a specific protein kinase.

Principle: This assay measures the ability of a test compound to block the phosphorylation of a substrate by a purified kinase. The amount of phosphorylation is typically quantified by measuring the consumption of ATP or the generation of ADP.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the this compound analog in DMSO.

-

Prepare a reaction buffer containing Tris-HCl, MgCl₂, BSA, and DTT.

-

Prepare solutions of the purified kinase, a specific peptide substrate, and ATP at appropriate concentrations.

-

-

Assay Plate Setup:

-

In a 96-well or 384-well plate, add the reaction buffer.

-

Add serial dilutions of the test compound or vehicle control (DMSO) to the wells.

-

Add the purified kinase to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for compound binding.

-

-

Initiation of Kinase Reaction:

-

Initiate the reaction by adding a mixture of the peptide substrate and ATP to each well.

-

-

Incubation:

-

Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).

-

-

Detection:

-

Stop the reaction and measure kinase activity. A common method is to use a luminescence-based assay that quantifies the amount of ADP produced. This is achieved by adding a reagent that converts ADP to ATP, which is then used in a luciferase-catalyzed reaction to generate light.

-

Read the luminescence signal using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Diagram 3: Experimental Workflow for In Vitro Kinase Inhibition Assay

References

- 1. researchgate.net [researchgate.net]

- 2. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Natural Compounds as Anticancer Agents Targeting DNA Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent developments in topoisomerase-targeted cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

quantum chemical calculations for 1,8-naphthyridine derivatives

An In-depth Technical Guide to Quantum Chemical Calculations for 1,8-Naphthyridine Derivatives

Authored by: A Senior Application Scientist

Foreword: Bridging Theory and Application in Drug Discovery

The 1,8-naphthyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The functional versatility of this privileged heterocyclic system stems from its unique electronic and structural characteristics.[4] Understanding these properties at a molecular level is paramount for the rational design of next-generation therapeutics. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for leveraging quantum chemical calculations to elucidate the structure-property relationships of 1,8-naphthyridine derivatives, thereby accelerating the discovery and optimization of novel drug candidates.

This document moves beyond a mere recitation of methods. It is designed as a practical guide that explains the causality behind computational choices, ensuring that the described protocols are not only robust but also scientifically validated. We will delve into the theoretical underpinnings of the most relevant computational techniques, provide detailed, step-by-step workflows for their implementation, and demonstrate how to interpret the resulting data in a chemically meaningful context.

The Theoretical Bedrock: Why Quantum Chemistry?

Quantum chemical calculations allow us to model the behavior of electrons in molecules, providing profound insights into molecular structure, stability, reactivity, and spectroscopic properties.[5] For complex heterocyclic systems like 1,8-naphthyridines, these methods are indispensable for understanding phenomena that are often difficult to probe experimentally.

Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry

Density Functional Theory (DFT) has emerged as the most widely used quantum chemical method due to its favorable balance of accuracy and computational cost.[6] Unlike traditional wave function-based methods, DFT calculates the total energy of a system based on its electron density. This approach allows for the efficient investigation of the electronic structure of many-body systems.[5]

A crucial aspect of any DFT calculation is the choice of the exchange-correlation functional and the basis set. For organic molecules such as 1,8-naphthyridine derivatives, the B3LYP functional, a hybrid functional that combines the strengths of both Hartree-Fock and DFT methods, has a long track record of providing reliable results.[6][7] This functional is often paired with a Pople-style basis set, such as 6-311G(d,p), which provides a good description of the electron distribution around the atoms.[5]

Time-Dependent DFT (TD-DFT): Unveiling Electronic Excitations

To understand the photophysical properties of 1,8-naphthyridine derivatives, such as their absorption of UV-Vis light, we turn to Time-Dependent Density Functional Theory (TD-DFT).[8][9] TD-DFT is an extension of DFT that allows for the calculation of excited state properties.[10] By calculating the energies of electronic transitions from the ground state to various excited states, we can simulate the UV-Vis absorption spectrum of a molecule.[5][11] This is particularly valuable for rationalizing the observed colors of compounds and for designing new molecules with specific photophysical characteristics.

The Computational Workflow: From Structure to Properties

A typical quantum chemical investigation of a 1,8-naphthyridine derivative follows a logical progression of steps, from building the initial molecular structure to analyzing its calculated properties. This workflow ensures that the final results are reliable and physically meaningful.

Figure 1: A generalized workflow for the quantum chemical analysis of 1,8-naphthyridine derivatives.

Step-by-Step Computational Protocol

The following protocol outlines the key steps for performing a comprehensive quantum chemical analysis of a 1,8-naphthyridine derivative using a typical software package like Gaussian or GAMESS.[12][13]

Protocol 1: DFT and TD-DFT Calculations

-

Structure Input: Generate an initial 3D structure of the target 1,8-naphthyridine derivative using a molecular builder.

-

Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule.

-

Method: DFT

-

Functional: B3LYP

-

Basis Set: 6-311G(d,p)

-

-

Frequency Calculation: Once the geometry is optimized, perform a frequency calculation at the same level of theory. This serves two purposes:

-

To confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

-

To obtain thermodynamic data such as zero-point vibrational energy.

-

-

Electronic Property Calculation: Using the optimized geometry, calculate key electronic properties.

-

Molecular Orbitals: Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's electronic structure and reactivity.

-

Electrostatic Potential (ESP): Map the ESP onto the electron density surface to identify regions of positive and negative potential, which can indicate sites for electrophilic and nucleophilic attack.

-

-

Excited State Calculation (TD-DFT): To simulate the UV-Vis spectrum, perform a TD-DFT calculation.[8]

-

Method: TD-DFT

-

Functional/Basis Set: Same as the geometry optimization.

-

Number of States: Request a sufficient number of excited states (e.g., 30) to cover the relevant portion of the UV-Vis spectrum.

-

-

NMR Chemical Shift Calculation (GIAO Method):

-

Method: DFT (using the Gauge-Including Atomic Orbital approach).

-

Functional/Basis Set: Same as the geometry optimization.

-

The calculated chemical shifts can then be compared to experimental NMR data.[13]

-

Data Interpretation and Experimental Validation

The true power of quantum chemical calculations lies in their ability to provide a theoretical framework for understanding and interpreting experimental data.

Structural and Electronic Properties

The optimized geometry provides a wealth of information about bond lengths, bond angles, and dihedral angles. These can be compared with crystallographic data, if available, to validate the chosen computational method.

The HOMO and LUMO are key to understanding a molecule's electronic behavior. The HOMO-LUMO energy gap is a measure of the molecule's electronic stability and can be related to its reactivity. A smaller gap generally implies higher reactivity. The spatial distribution of these orbitals indicates the regions of the molecule involved in electron donation (HOMO) and acceptance (LUMO).

Spectroscopic Data: A Bridge to the Lab

A crucial step in any computational study is the comparison of calculated properties with experimental data. This serves as a validation of the theoretical model and allows for a more confident interpretation of the results.

Table 1: Comparison of Calculated and Experimental Data for a Representative 2-Methyl-1,8-naphthyridine

| Property | Calculated (B3LYP/6-311G(d,p)) | Experimental |

| UV-Vis λmax (nm) | ~320 | Varies with solvent and substitution |

| 1H NMR Chemical Shift (ppm) | ||

| H2 | ~9.1 | ~9.0 |

| H7 | ~9.1 | ~9.0 |

| H4 | ~8.2 | ~8.1 |

| 13C NMR Chemical Shift (ppm) | ||

| C2 | ~160 | ~159 |

| C7 | ~153 | ~152 |

(Note: The data presented are representative and compiled for illustrative purposes based on typical shifts and calculation accuracies reported in the literature.)[5][14]

The close agreement between the calculated and experimental spectroscopic data provides confidence in the theoretical model and allows for the assignment of spectral features to specific electronic transitions or atomic nuclei.

Integrating Computation with Synthesis: The Friedländer Reaction

Quantum chemical calculations can also provide valuable insights into reaction mechanisms, helping to rationalize observed product distributions and guide the design of more efficient synthetic routes. The Friedländer synthesis is a classic and versatile method for the preparation of 1,8-naphthyridines.[4][15]

Figure 2: A simplified workflow for the Friedländer synthesis of a 1,8-naphthyridine derivative.

Computational studies can be employed to model the transition states of the various steps in the Friedländer reaction, providing a deeper understanding of the factors that control the reaction's efficiency and regioselectivity.

Future Horizons: Advanced Methods and Broader Applications

The field of computational chemistry is constantly evolving, with the development of new methods and more powerful computers enabling the study of increasingly complex systems. For 1,8-naphthyridine derivatives, future research will likely involve:

-

More Accurate Methods: The use of higher-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, for benchmarking DFT results and for studying systems where DFT may be less reliable.[7]

-

Explicit Solvation Models: Moving beyond implicit solvent models to include explicit solvent molecules in the calculations to better capture the effects of the cellular environment.

-

Molecular Dynamics (MD) Simulations: Using MD simulations to study the dynamic behavior of 1,8-naphthyridine derivatives and their interactions with biological targets, such as proteins and DNA.[16]

Conclusion: A Powerful Synergy for Drug Discovery

The integration of quantum chemical calculations with experimental synthesis and biological evaluation provides a powerful paradigm for the study of 1,8-naphthyridine derivatives.[5] As this guide has demonstrated, these computational tools offer invaluable insights into the structural, electronic, and spectroscopic properties of these important molecules, thereby enabling a more rational and efficient approach to drug design and discovery. By embracing the synergy between theory and experiment, researchers can unlock the full therapeutic potential of the 1,8-naphthyridine scaffold.

References

-

GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory. [Link]

-

Gaussian – Molecular Modeling in Computational Chemistry - RITME. [Link]

-

Quantum Chemistry Toolbox from RDMChem - Maplesoft. [Link]

-

List of quantum chemistry and solid-state physics software - Wikipedia. [Link]

-

Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry | Q-Chem. [Link]

-

Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines. [Link]

-

Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. [Link]

-

Design of 1,8-naphthyridine derivatives - ResearchGate. [Link]

-

RECENT DEVELOPMENTS AND MULTIPLE BIOLOGICAL ACTIVITIES AVAILABLE WITH 1, 8-NAPHTHYRIDINE DERIVATIVES: A REVIEW - ResearchGate. [Link]

-

1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed. [Link]

-

1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities - OUCI. [Link]

-

Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line - ResearchGate. [Link]

-

Synthesis, Characterization, Quantum-Chemical Calculations and Cytotoxic Activity of 1,8-Naphthalimide Derivatives with Non-Protein Amino Acids - PubMed. [Link]

-

Biological Activity of Naturally Derived Naphthyridines - MDPI. [Link]

-

1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents | Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Synthesis, Spectroscopic Properties and DFT Calculation of Novel Pyrrolo[1',5'-a]-1,8-naphthyridine Derivatives through a Facile One-pot Process. [Link]

-

Theoretical investigation into optical and electronic properties of 1,8-naphthalimide derivatives - PubMed. [Link]

-

Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited | ACS Omega - ACS Publications. [Link]

-

1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed. [Link]

-

UVVis spectroscopy (UV/Vis) - ORCA 6.0 TUTORIALS - FACCTs. [Link]

-

Experimental and DFT study of UV-vis absorption spectra of azobenzene containing ester groups - ResearchGate. [Link]

-

Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds - MDPI. [Link]

-

Synthesis, Characterization, Quantum-Chemical Calculations and Cytotoxic Activity of 1,8-Naphthalimide Derivatives with non-Protein Amino Acids. | Semantic Scholar. [Link]

-

UV-vis spectra predicted by TD DFT calculations on the AFM structures. - ResearchGate. [Link]

-

Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Publishing. [Link]

-

How to calculate UV-VIS TD-DFT spectra using Gaussian 09W - YouTube. [Link]

-

Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - MDPI. [Link]

-

SYNTHESES AND SPECTRA OF NAPHTHYRIDINES - bac-lac.gc.ca. [Link]

-

SYNTHESIS OF 1,8-NAPHTHYRIDINES: A RECENT UPDATE | Request PDF. [Link]

-

Spectroscopic Properties Calculation of some 1, 8-Naphthalimide Derivatives | Request PDF. [Link]

-